(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1472802-56-4
VCID: VC6431846
InChI: InChI=1S/C9H16N2O2.ClH/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h2-3H,4-8H2,1H3,(H,12,13);1H/b3-2+;
SMILES: CN1CCN(CC1)CC=CC(=O)O.Cl
Molecular Formula: C9H17ClN2O2
Molecular Weight: 220.7

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride

CAS No.: 1472802-56-4

Cat. No.: VC6431846

Molecular Formula: C9H17ClN2O2

Molecular Weight: 220.7

* For research use only. Not for human or veterinary use.

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride - 1472802-56-4

Specification

CAS No. 1472802-56-4
Molecular Formula C9H17ClN2O2
Molecular Weight 220.7
IUPAC Name (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid;hydrochloride
Standard InChI InChI=1S/C9H16N2O2.ClH/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h2-3H,4-8H2,1H3,(H,12,13);1H/b3-2+;
Standard InChI Key BBIQRJIBVXQRPR-SQQVDAMQSA-N
SMILES CN1CCN(CC1)CC=CC(=O)O.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid hydrochloride, reflects its stereochemistry and functional groups. The (E) configuration denotes the trans orientation of the double bond in the butenoic acid chain, which influences its spatial interactions with biological targets. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is methylated at the 4-position, enhancing its lipophilicity and binding affinity. The hydrochloride salt formation improves solubility in polar solvents, a critical factor for in vitro assays.

Synthesis and Production

Laboratory Synthesis

The synthesis of (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid hydrochloride involves a multi-step organic reaction sequence. A common approach couples 4-methylpiperazine with but-2-enoic acid under acidic conditions, typically using hydrochloric acid as a catalyst. The reaction proceeds in polar aprotic solvents like ethanol or methanol at elevated temperatures (60–80°C) to facilitate nucleophilic substitution at the piperazine nitrogen. Stereochemical control is achieved through careful selection of reaction conditions, ensuring the (E)-alkene configuration predominates. Purification via recrystallization or column chromatography yields the hydrochloride salt with >95% purity.

Industrial-Scale Production

Industrial methods prioritize scalability and cost-efficiency, often employing continuous flow reactors to optimize heat and mass transfer. Raw materials are fed into pressurized reactors with automated pH and temperature controls, minimizing side reactions. Post-synthesis, techniques such as spray drying or freeze crystallization isolate the product in high yields. Despite proprietary variations, the core synthetic strategy remains consistent across manufacturers.

Chemical Properties and Reactivity

Physicochemical Characteristics

PropertyValue
CAS Number1472802-56-4
Molecular FormulaC₉H₁₇ClN₂O₂
Molecular Weight220.7 g/mol
Storage Conditions2–8°C (dry, inert atmosphere)
SolubilityLimited data; soluble in polar solvents (e.g., DMSO, methanol)

The compound’s conjugated double bond and ionizable carboxylic acid group contribute to its reactivity. The hydrochloride salt form enhances stability, reducing degradation during storage.

Reaction Profile

  • Oxidation: Treatment with strong oxidizers like potassium permanganate (KMnO₄) cleaves the double bond, yielding carboxylic acid derivatives.

  • Reduction: Catalytic hydrogenation saturates the alkene, producing 4-(4-methylpiperazin-1-yl)butanoic acid derivatives.

  • Substitution: The piperazine nitrogen undergoes alkylation or acylation, enabling diversification for structure-activity relationship (SAR) studies.

Biological and Pharmacological Applications

Enzyme and Receptor Modulation

The piperazine moiety acts as a pharmacophore, binding to allosteric sites on enzymes such as kinases and G protein-coupled receptors (GPCRs). This interaction disrupts signaling pathways involved in cell proliferation and apoptosis, making the compound a candidate for anticancer therapies.

Role in Kinase Inhibition

Patent literature highlights its incorporation into kinase inhibitors, where it serves as a solubilizing group and enhances target affinity . For example, derivatives of this compound exhibit inhibitory activity against tyrosine kinases implicated in leukemia and solid tumors .

Mechanism of Action

The compound’s mechanism involves dual modulation:

  • Piperazine Ring: Coordinates with acidic residues in kinase ATP-binding pockets via hydrogen bonding.

  • Butenoic Acid Moiety: Stabilizes interactions through hydrophobic contacts with nonpolar receptor regions.
    This dual binding mode confers selectivity over off-target enzymes, reducing adverse effects in preclinical models .

Comparison with Structural Analogs

CompoundStructural DifferencePharmacological Impact
4-(4-Methylpiperazin-1-yl)butanoic acidSaturated alkane chainReduced conformational flexibility, lower potency
4-(4-Methylpiperazin-1-yl)benzoic acidAromatic ring replaces alkeneEnhanced π-π stacking with aromatic residues

The (E)-configured alkene in (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid hydrochloride provides rigidity, optimizing binding to planar active sites.

Future Perspectives in Research

Ongoing studies explore its utility in covalent inhibitor design, leveraging the α,β-unsaturated carbonyl for Michael addition with cysteine residues. Additionally, nanoparticle-based delivery systems aim to enhance its bioavailability for in vivo applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator